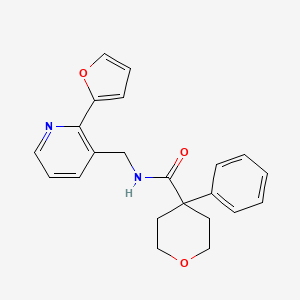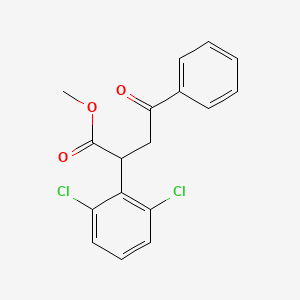
Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2,6-dichlorophenoxy)acetate” is a compound that has a molecular formula of C9H8Cl2O3 . It is colorless to light-yellow or light-red liquid .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique .
Physical and Chemical Properties Analysis
“Methyl 2-(2,6-dichlorophenoxy)acetate” has a molecular weight of 219.07 . It is a colorless to light-yellow or light-red liquid .
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has detailed the synthesis of organotin(IV) complexes with potential anticancer properties, highlighting the structural characterization of these compounds through various spectroscopic techniques. These complexes have shown significant cytotoxic activity against a range of human tumor cell lines, suggesting their potential as anticancer drugs (Basu Baul et al., 2009).
- Another study focused on the inhibitors of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. Compounds structurally related to methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate were identified as potent inhibitors of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), showcasing a novel approach to targeting bacterial biosynthesis pathways (Li et al., 2011).
- The application of baker’s yeast-mediated reduction of esters for the synthesis of potential PPARα ligands was examined, with the study highlighting the stereoselective production of enantiomerically pure compounds. This research underscores the importance of biocatalysis in achieving desired stereochemistry in synthetic organic chemistry (Perrone et al., 2004).
Biological Activities
- A study explored the synthesis of amide derivatives of dexibuprofen, evaluating their DNA binding interactions. This research aimed to understand the interaction mechanisms of these compounds with DNA, which is crucial for the development of drug candidates with targeted genetic interventions (Arshad et al., 2017).
- Another research avenue investigated the biosynthesis of esters in apples, providing insights into the chemical origins of fruit aroma. This study contributes to the broader understanding of flavor chemistry and its biosynthetic pathways in plants (Rowan et al., 1996).
Safety and Hazards
While specific safety data for “Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate” is not available, similar compounds like 2,6-Dichlorophenyl isocyanate are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They are also harmful if swallowed .
Propriétés
IUPAC Name |
methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-22-17(21)12(16-13(18)8-5-9-14(16)19)10-15(20)11-6-3-2-4-7-11/h2-9,12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQJZEKLZCFKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

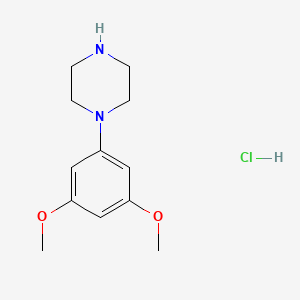

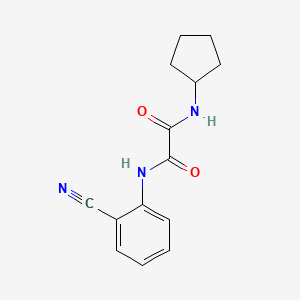
![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)
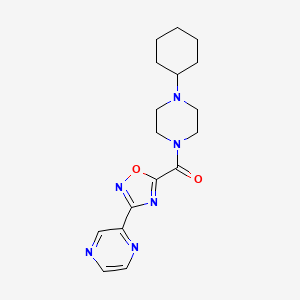

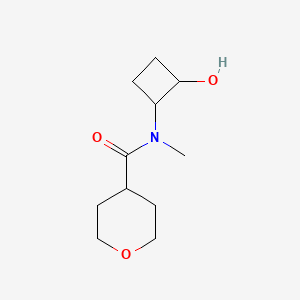

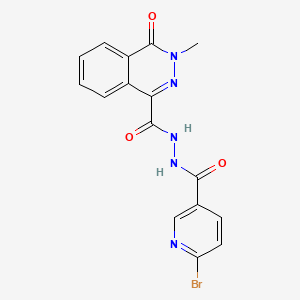

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)
![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)
